4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

Catalog No.
S8029347
CAS No.
M.F
C23H18N2O4
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}...

Product Name

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid

IUPAC Name

4-[(3-ethoxycarbonylbenzo[h]quinolin-4-yl)amino]benzoic acid

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C23H18N2O4/c1-2-29-23(28)19-13-24-20-17-6-4-3-5-14(17)9-12-18(20)21(19)25-16-10-7-15(8-11-16)22(26)27/h3-13H,2H2,1H3,(H,24,25)(H,26,27)

InChI Key

LRNXCENIDVIXPW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC4=CC=CC=C42

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)O)C=CC4=CC=CC=C42

4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid is an organic compound characterized by its complex structure, which integrates a benzoic acid moiety with a quinoline derivative. This compound contains an ethoxycarbonyl group attached to the quinoline ring, enhancing its chemical properties and potential biological activities. The presence of both the amino and carboxylic acid functional groups allows for diverse reactivity and interaction with various biological targets.

The chemical reactivity of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid can be attributed to its functional groups:

  • Amino Group Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or coupling with electrophiles.
  • Carboxylic Acid Reactions: The carboxylic acid can undergo esterification with alcohols, amidation with amines, and decarboxylation under specific conditions.
  • Quinoline Core Reactions: The quinoline structure can undergo electrophilic aromatic substitution, particularly at the 2- or 3-position due to the electron-withdrawing effects of the ethoxycarbonyl substituent.

Research indicates that compounds similar to 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown activity against various bacterial and fungal strains.
  • Anticancer Potential: The quinoline core is often associated with anticancer activity, potentially through mechanisms involving inhibition of specific enzymes or pathways linked to cancer cell proliferation.
  • Ligand Binding: Similar compounds have been identified as high-affinity ligands for benzodiazepine receptors, suggesting potential applications in neuropharmacology.

Synthesis of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid typically involves multi-step organic reactions. General synthetic routes include:

  • Formation of the Quinoline Core: Starting from appropriate precursors (e.g., aniline derivatives), the quinoline structure is synthesized through cyclization reactions.
  • Introduction of Ethoxycarbonyl Group: This can be achieved via acylation reactions using ethoxycarbonyl chloride or related reagents.
  • Amidation: The final step involves coupling the resulting quinoline derivative with benzoic acid or its derivatives to introduce the amino group.

The applications of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid span various fields:

  • Pharmaceutical Development: Due to its potential bioactivity, it is investigated for developing new therapeutic agents targeting cancer and infectious diseases.
  • Chemical Research: Serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential use in developing organic semiconductors and other advanced materials due to its unique electronic properties.

Studies on the interactions of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Structure-Activity Relationship Analysis: Investigating how variations in structure affect biological activity and interaction profiles.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential.

Several compounds share structural similarities with 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Ethoxycarbonyl-4-hydroxyquinolineHydroxy group additionEnhanced solubility and altered reactivity
Ethyl 4-{[2-(3-bromobenzyloxy)ethyl]amino}benzo[h]quinolineBromine substitutionDifferent reactivity and potential biological activity
Ethyl 4-{[2-(thiophene-2-carbonoyloxy)ethyl]amino}benzo[h]quinolineThiophene ring inclusionUnique electronic properties due to sulfur atom

Uniqueness

The uniqueness of 4-{[3-(Ethoxycarbonyl)benzo[h]quinolin-4-yl]amino}benzoic acid lies in its combination of functional groups that provide diverse reactivity, along with its potential for significant biological activity. This multifaceted nature makes it a valuable compound for further research in medicinal chemistry and material science.

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

386.12665706 g/mol

Monoisotopic Mass

386.12665706 g/mol

Heavy Atom Count

29

Dates

Last modified: 01-05-2024

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